molecular formula C36H30O5 B124452 (E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid CAS No. 150258-61-0

(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid

Cat. No. B124452
M. Wt: 542.6 g/mol
InChI Key: ZWCDVZXJPYEJDC-FBMGVBCBSA-N
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Description

(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid, commonly known as BBEB, is a phenyl-substituted benzoic acid derivative that has been studied for its various properties and applications in scientific research. BBEB has been used as a substrate for enzyme-catalyzed reactions, as a fluorescent probe for imaging, and as a small molecule inhibitor for biological targets.

Scientific Research Applications

Benzoxaboroles – Old Compounds with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been studied for their exceptional properties and wide applications, including their use as building blocks and protecting groups in organic synthesis. Some benzoxaboroles display biological activity and are under clinical trials, showing their potential in binding hydroxyl compounds and application as molecular receptors for sugars and glycoconjugates (Adamczyk-Woźniak et al., 2009).

Antituberculosis Study of Organotin(IV) Complexes

The antituberculosis activity of organotin complexes has been emphasized, showing that these compounds could be potential leads for new antituberculosis agents. The study scrutinized the activity of organotin complexes with various ligands, indicating that the structure and organic groups attached to tin significantly influence their biological activity (Iqbal et al., 2015).

Applications of Redox Mediators in Organic Pollutant Treatment

The use of enzymes and redox mediators has shown promise in the remediation and degradation of various organic pollutants in wastewater. This enzymatic approach, particularly with laccases and peroxidases in the presence of redox mediators, has enhanced the efficiency of degrading recalcitrant compounds, indicating a potential application in environmental remediation processes (Husain & Husain, 2007).

properties

IUPAC Name

5-[(E)-2-[2,5-bis(phenylmethoxy)phenyl]ethenyl]-2-phenylmethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30O5/c37-36(38)33-22-27(17-20-35(33)41-26-30-14-8-3-9-15-30)16-18-31-23-32(39-24-28-10-4-1-5-11-28)19-21-34(31)40-25-29-12-6-2-7-13-29/h1-23H,24-26H2,(H,37,38)/b18-16+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWCDVZXJPYEJDC-FBMGVBCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)C=CC4=CC(=C(C=C4)OCC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)OCC3=CC=CC=C3)/C=C/C4=CC(=C(C=C4)OCC5=CC=CC=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50440230
Record name (E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid

CAS RN

150258-61-0
Record name Benzoic acid, 5-[2-[2,5-bis(phenylmethoxy)phenyl]ethenyl]-2-(phenylmethoxy)-, (E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150258-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-5-[2-(Beznyloxy)2-[2,5-bis(benzyloxy)phenyl]ethenyl]-benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50440230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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